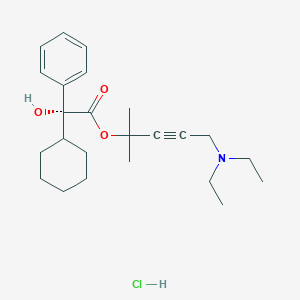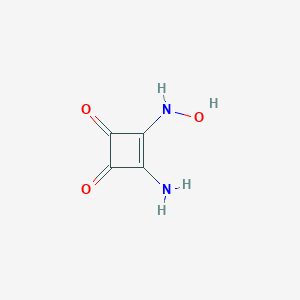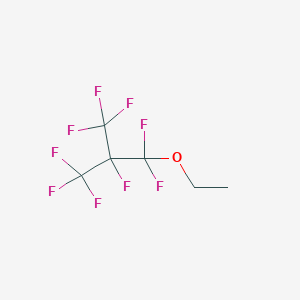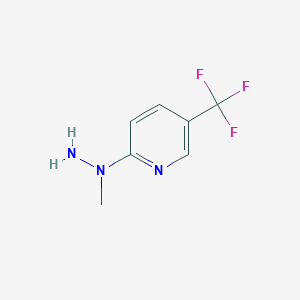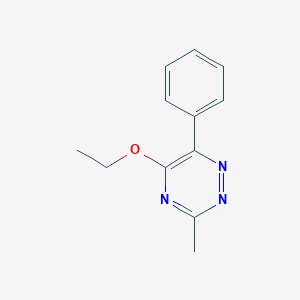
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine, also known as MET or Metribuzin, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of triazine herbicides, which are known for their selective action against broadleaf weeds and grasses. MET has been used extensively in the United States, Europe, and Asia for over 50 years, and its effectiveness in controlling weeds has made it a popular choice among farmers.
Wirkmechanismus
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from water to plastoquinone, which disrupts the electron transport chain and ultimately leads to the production of reactive oxygen species that damage the plant cells.
Biochemische Und Physiologische Effekte
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to have a wide range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also disrupts the synthesis of nucleic acids and proteins, which are necessary for plant growth and development. In addition, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to induce oxidative stress in plants, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has several advantages for use in lab experiments. It is relatively inexpensive and readily available, which makes it a popular choice for researchers. It is also highly selective in its action against weeds, which allows for precise control of experimental conditions. However, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine also has several limitations, including its potential for environmental contamination and its toxicity to non-target organisms. These factors must be carefully considered when designing experiments using 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine.
Zukünftige Richtungen
There are several areas of future research that could benefit from further study of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine. One area of interest is the development of new methods for synthesizing 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine that are more efficient and environmentally friendly. Another area of interest is the investigation of the impact of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine on soil microbial communities and other non-target organisms. Finally, there is a need for further research into the potential use of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Synthesemethoden
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine can be synthesized through various methods, including condensation of 2-amino-4,6-dimethylpyrimidine with ethyl chloroacetate, followed by cyclization with phenylhydrazine. Another method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate, followed by reaction with phenylhydrazine. The synthesis of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to effectively control a wide range of weeds, including annual grasses and broadleaf weeds. 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is also known for its low toxicity to mammals and its relatively short half-life in soil, which makes it an attractive option for weed control in agriculture.
Eigenschaften
CAS-Nummer |
190711-27-4 |
|---|---|
Produktname |
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine |
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
5-ethoxy-3-methyl-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O/c1-3-16-12-11(15-14-9(2)13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
NEPOYNZOOYROQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2 |
Synonyme |
1,2,4-Triazine,5-ethoxy-3-methyl-6-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





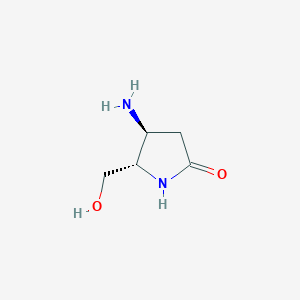
![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
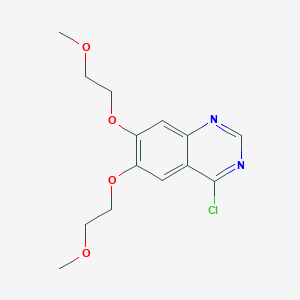
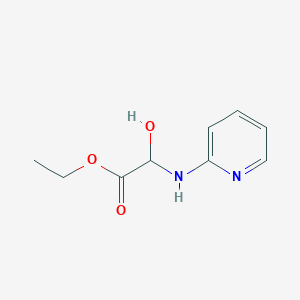
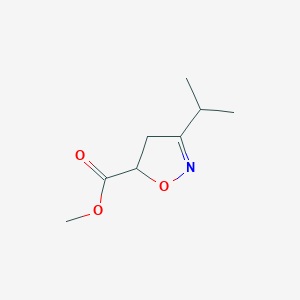
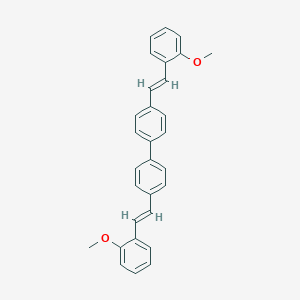
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
